Multi-Target Profiling Selectivity Fingerprint: Differentiating CHEMBL1477090 from Single-Target Thiazole Carboxamides
The compound has been tested in 18 distinct functional and binding assays across 17 human targets within the ChEMBL database. Of these, 4 assays returned a conclusive 'Not Active' or 'Inactive' result, and 11 assays were flagged as 'Inconclusive,' while only a single assay—firefly luciferase inhibition—registered 'Active' (IC50 = 13.1154 µM) [1][2]. This contrasts with structurally related 2-substituted thiazole-4-carboxamides developed as Cdc7 kinase inhibitors (e.g., trisubstituted thiazoles in the Reichelt et al. series), which exhibit potent, focused activity against a single kinase target (Cdc7 IC50 = 547 nM for Compound 1, pIC50 = 6.26) [3]. The broad profiling data for CHEMBL1477090—demonstrating inactivity against G9a histone methyltransferase, L3MBTL1, MLL CXXC domain–DNA interaction, TGF-β pathway, and delayed-death antimalarial targets—defines a unique selectivity fingerprint that is not shared by single-target-optimized comparator molecules.
| Evidence Dimension | Multi-target selectivity profile (number of targets screened, active vs. inactive outcomes) |
|---|---|
| Target Compound Data | 18 assays, 17 targets; 1 Active (firefly luciferase, IC50 = 13.1 µM), 4 Not Active/Inactive, 11 Inconclusive, 2 unconfirmed |
| Comparator Or Baseline | Trisubstituted thiazole Cdc7 inhibitors (Reichelt et al., Eur J Med Chem 2014): Compound 1 Cdc7 IC50 = 547 nM (pIC50 = 6.26); selective for single kinase target |
| Quantified Difference | Target compound exhibits multi-target screening data across 17 targets vs. comparator series focused on single target (Cdc7); target compound is >23-fold less potent against luciferase than comparator is against Cdc7, but demonstrates orthogonal selectivity (broad inactivity vs. focused kinase inhibition) |
| Conditions | ChEMBL-curated functional and binding assays: qHTS formats, recombinant human proteins, cell-free systems for target compound; Cdc7/Dbf4 AlphaScreen assay with 0.188 µM ATP for comparator |
Why This Matters
For researchers procuring a chemical probe for multi-target selectivity profiling or as a control compound with a defined inactivity fingerprint, this compound provides a validated negative-control baseline across 17 targets—a role that single-target-optimized analogs cannot fulfill.
- [1] ChEMBL Activity Data. CHEMBL1794352 (firefly luciferase, Active, 13.1154 µM) for CHEMBL1477090. EMBL-EBI. View Source
- [2] ChEMBL Activity Data. CHEMBL1614280, CHEMBL1738442, CHEMBL1614410, CHEMBL1794553, CHEMBL1794345, CHEMBL1794580 for CHEMBL1477090. All Inactive or Inconclusive. EMBL-EBI. View Source
- [3] Reichelt, A., Bailis, J.M., Bartberger, M.D., et al. (2014). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. European Journal of Medicinal Chemistry, 80, 364-382. PMID: 24793884. View Source
